2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 185.27 g/mol. It is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry and pharmacology. The compound features a cyclopentyl group attached to a methylamino moiety, contributing to its unique properties and biological activity. Its chemical structure can be represented by the IUPAC name 2-(cyclopentyl(methyl)amino)-2-methylpropanoic acid and has a CAS number of 1250391-54-8 .
The synthesis of 2-[cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride typically involves the following steps:
The molecular structure of 2-[cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be depicted using its SMILES notation: CN(C1CCCC1)C(C)(C)C(=O)O. This indicates that the compound contains a cyclopentyl group attached to a nitrogen atom, which is further connected to a branched propanoic acid structure.
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yields and minimize by-products.
The mechanism of action for 2-[cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride remains under investigation but is believed to involve modulation of neurotransmitter systems due to its amino acid structure.
Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HPLC (High-Performance Liquid Chromatography) are often employed to characterize this compound's purity and structural integrity.
The unique structural characteristics of 2-[cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride make it a valuable compound in both academic research and potential therapeutic applications .
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9